molecular formula C21H19N3O B5550245 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

Cat. No. B5550245
M. Wt: 329.4 g/mol
InChI Key: OPDLKBKNORAIOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile often involves recyclization processes or reactions between cyclic enehydrazino ketones with arylidenemalononitriles. For instance, Lichitsky et al. (2002) described a method for synthesizing 12-aryl-1-oxo-1,2,3,4,5,12-hexahydroindolo-[2,1-b]quinazoline-6-carbonitriles, which is based on recyclization of related compounds. The molecular structure of one such compound was studied via X-ray diffraction analysis, highlighting the precise arrangements of its atoms and bonds (Lichitsky et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure is crucial for assessing the compound's reactivity and properties. Kumar et al. (2012) synthesized 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives and confirmed their structures using single crystal X-ray diffraction. These analyses provide valuable insights into the spatial arrangement and electronic configuration, which are essential for predicting chemical behavior (Kumar et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve C-C bond formation and subsequent functionalization. For example, the AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles, as demonstrated by Kumar et al. (2012), showcases the versatility and reactivity of these molecules (Kumar et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application of these compounds in various fields. Aly et al. (2018) explored the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles, providing insight into their physical characteristics through NMR, IR, and mass spectral data, along with X-ray structural analyses for some compounds (Aly et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are highlighted in the synthesis and characterization studies. The work by Lichitsky et al. (2002) and Kumar et al. (2012) exemplifies the methodologies for elucidating these properties, demonstrating the compound's potential for further chemical manipulation and application (Lichitsky et al., 2002); (Kumar et al., 2012).

Scientific Research Applications

Photochemistry Insights

Research on dimethyl quinoline-3,4-dicarboxylate N-oxides, closely related to the quinoline part of the target compound, reveals photochemical rearrangements producing indole derivatives among other products. These reactions are significant in understanding the behavior of similar compounds under photochemical conditions, which could be relevant in fields like organic synthesis and material science (Irvine, Summers, & Taylor, 1983).

Photovoltaic Applications

Derivatives of quinoline, specifically pyrano[3,2-c]quinoline derivatives, have been studied for their photovoltaic properties. These compounds exhibit rectification behavior and photovoltaic properties under illumination, making them candidates for use in organic–inorganic photodiode fabrication. This highlights the potential application of related compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinoline derivatives, show that these compounds can form polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, including absorption parameters and electronic transition types, are well-documented. This information is crucial for applications in optics and material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have been analyzed for their corrosion inhibition effects on mild steel in acidic mediums. These studies provide insights into the potential application of similar compounds as corrosion inhibitors, which is significant for the chemical industry and materials protection (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate precautions should be taken when handling and storing the compound to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses. For example, given the presence of the indole and quinoline groups, it could be investigated for potential pharmaceutical applications .

properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-15-18(13-22)17-9-3-5-11-20(17)24(15)14-21(25)23-12-6-8-16-7-2-4-10-19(16)23/h2-5,7,9-11H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLKBKNORAIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

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